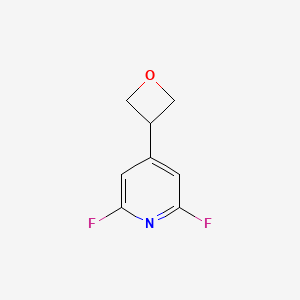

2,6-Difluoro-4-(oxetan-3-yl)pyridine

Beschreibung

2,6-Difluoro-4-(oxetan-3-yl)pyridine (CAS: 1527525-84-3) is a fluorinated pyridine derivative characterized by a pyridine core substituted with fluorine atoms at the 2- and 6-positions and an oxetan-3-yl group at the 4-position. The oxetane ring, a strained four-membered oxygen-containing heterocycle, is notable for enhancing solubility and metabolic stability in pharmaceutical contexts, though its specific role in this compound remains underexplored in the provided literature . Fluorine substituents are commonly employed to modulate electronic effects, improve bioavailability, and enhance binding affinity in drug design.

Eigenschaften

Molekularformel |

C8H7F2NO |

|---|---|

Molekulargewicht |

171.14 g/mol |

IUPAC-Name |

2,6-difluoro-4-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H7F2NO/c9-7-1-5(2-8(10)11-7)6-3-12-4-6/h1-2,6H,3-4H2 |

InChI-Schlüssel |

GNFQWYPNZOEHBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)C2=CC(=NC(=C2)F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 2,6-Difluoro-4-(oxetan-3-yl)pyridine and similar fluorinated pyridine derivatives:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The oxetan-3-yl group in this compound likely improves solubility compared to bulkier substituents (e.g., imidazopyridine in Compound 43) due to its compact, polar structure. Fluorine placement: The 2,6-difluoro pattern in the target compound and Cevipabulin Fumarate may stabilize aromatic π-stacking interactions in biological targets, a feature critical for receptor binding . Electron-withdrawing groups: The trifluoromethyl group in 3335-46-4 increases acidity at adjacent hydroxyl groups, making it a versatile intermediate in synthesis, whereas the oxetane’s electron-donating properties could favor nucleophilic substitution reactions .

Synthetic Methodologies Compound 43 was synthesized via Suzuki-Miyaura cross-coupling, a common strategy for biaryl systems . Cevipabulin Fumarate’s synthesis emphasizes the use of triazolopyrimidine scaffolds, highlighting divergent strategies for functionalizing pyridine-related cores .

Functional Selectivity

- The oxetane substituent’s steric and electronic profile may confer distinct selectivity compared to Compound 43’s fused heterocycles, which exhibit dopamine receptor affinity .

- Cevipabulin’s anticancer activity underscores the importance of trifluoroethylamine side chains in targeting microtubules, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.